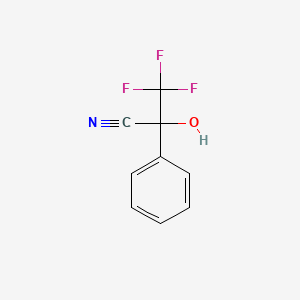

1-Cyano-1-phenyl-2,2,2-trifluoroethanol

描述

Direct Cyanohydrin Formation Approaches

Direct cyanohydrin formation is the most straightforward strategy for synthesizing 1-Cyano-1-phenyl-2,2,2-trifluoroethanol. This approach hinges on the reaction between the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone (B138007) and a nucleophilic cyanide anion. libretexts.org The strong electron-withdrawing nature of the trifluoromethyl group in the ketone starting material enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

The core of this synthetic strategy is the nucleophilic addition to the ketone 2,2,2-trifluoroacetophenone. sigmaaldrich.com The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, which pushes the pi-electrons of the carbon-oxygen double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final cyanohydrin product. libretexts.orglibretexts.org

Inorganic cyanides, such as potassium cyanide (KCN) and sodium cyanide (NaCN), are widely used sources of the cyanide nucleophile for the synthesis of nitriles and cyanohydrins. wikipedia.orgchemguide.co.uk In this method, the ketone is reacted with the cyanide salt in a suitable solvent. The reaction of 1-bromopropane (B46711) with sodium or potassium cyanide in ethanol (B145695), for example, yields butanenitrile through a nucleophilic substitution. chemguide.co.uk For cyanohydrin formation, the reaction between an aldehyde or ketone and an inorganic cyanide salt provides the necessary cyanide ion (CN⁻) for the nucleophilic attack. libretexts.orgbrainly.com A similar approach can be applied to trifluoroacetone, an analogue of trifluoroacetophenone, where sodium cyanide is used in an ether solvent. google.com

Table 1: Reaction Parameters for Cyanohydrin Formation using Inorganic Cyanides

| Parameter | Description | Rationale/Example |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Provides the nucleophilic cyanide ion (CN⁻). wikipedia.org |

| Substrate | 2,2,2-Trifluoroacetophenone | The electrophilic carbonyl compound. sigmaaldrich.com |

| Solvent | Ethanol, Ether, or other polar, inert solvents | The solvent choice is crucial; the presence of water can lead to side reactions. chemguide.co.ukgoogle.com |

| Conditions | Often requires reflux or heating | To facilitate the reaction between the halogenoalkane and the cyanide ion. chemguide.co.uk |

Trimethylsilyl (B98337) cyanide (TMSCN) serves as a versatile and effective equivalent of hydrogen cyanide (HCN) in organic synthesis. wikipedia.orgd-nb.info It readily reacts with aldehydes and ketones to form O-silylated cyanohydrins. wikipedia.orgd-nb.info The reaction involves the addition of the TMSCN across the carbon-oxygen double bond of the carbonyl group. wikipedia.org This method is advantageous as it often proceeds under mild conditions and can be catalyzed to achieve high yields. taylorandfrancis.com The initial product is an O-silylated cyanohydrin, which can be subsequently hydrolyzed to yield the final cyanohydrin product. wikipedia.org TMSCN is prepared by reacting lithium cyanide with trimethylsilyl chloride. wikipedia.org

Table 2: Synthesis of Cyanohydrins using Trimethylsilyl Cyanide (TMSCN)

| Feature | Description | Reference |

| Reagent | Trimethylsilyl cyanide ((CH₃)₃SiCN) | A volatile liquid used as a source of the cyanide group. wikipedia.org |

| Reaction | Nucleophilic addition to carbonyls | Forms an O-silylated cyanohydrin intermediate. d-nb.info |

| Substrates | Aldehydes, Ketones, Imines | Versatile for a range of carbonyl and imine compounds. d-nb.info |

| Product | O-silylated cyanohydrin | The initial adduct which can be hydrolyzed to the cyanohydrin. wikipedia.org |

| Catalysis | Often requires a catalyst to activate the substrate and TMSCN. | Lewis acids or other catalysts can be used. taylorandfrancis.com |

Due to the highly toxic and hazardous nature of gaseous hydrogen cyanide, it is often generated in situ for cyanohydrin synthesis. libretexts.org This method involves reacting an inorganic cyanide salt, like NaCN or KCN, with an acid in the presence of the carbonyl compound. google.comgoogle.com A strong acid is typically added to the mixture of the cyanide salt and the ketone to produce HCN directly in the reaction vessel. libretexts.org It is crucial to use an amount of acid that is insufficient to consume all the cyanide ions, thereby maintaining the slightly basic conditions necessary for the nucleophilic addition to proceed rapidly. libretexts.org This approach provides a more convenient and safer alternative to handling liquid or gaseous HCN. google.comgoogle.com

Catalysis plays a vital role in enhancing the efficiency and rate of cyanohydrin formation. Both base and acid catalysts can be employed, as well as more complex catalytic systems, to facilitate the reaction.

The formation of cyanohydrins is significantly accelerated by the presence of a basic catalyst. libretexts.orggoogle.com Hydrogen cyanide itself is a weak acid, and in the absence of a base, its reaction with carbonyls is often very slow. libretexts.org A small amount of a base deprotonates HCN to generate the much more nucleophilic cyanide ion (CN⁻). libretexts.org This cyanide anion then readily attacks the electrophilic carbonyl carbon. The reaction is reversible, and the cyanohydrin product is often stabilized by acidification before isolation. google.com

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXHDJHFAYTIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404817 | |

| Record name | 1-Cyano-1-phenyl-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-04-9 | |

| Record name | 1-Cyano-1-phenyl-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyano 1 Phenyl 2,2,2 Trifluoroethanol

Direct Cyanohydrin Formation Approaches

Catalytic Systems for Cyanohydrin Synthesis

Organocatalytic Strategies for Cyanohydrin Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral centers. In the context of cyanohydrin formation, organocatalysts can activate either the ketone or the cyanide source, facilitating the nucleophilic addition.

One notable organocatalytic approach for the synthesis of trifluoromethyl-substituted β-hydroxynitriles, which are structurally related to 1-Cyano-1-phenyl-2,2,2-trifluoroethanol, is the decarboxylative cyanomethylation of trifluoromethyl ketones. This method utilizes cyanoacetic acid as the cyanide source and a simple organic base, such as triethylamine, as the catalyst. The reaction proceeds under mild conditions and provides good to excellent yields of the desired tertiary alcohols. rsc.orgpnas.org

The proposed mechanism involves the deprotonation of cyanoacetic acid by triethylamine, followed by decarboxylation to generate a cyanide anion equivalent, which then attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone. This method has been successfully applied to a range of aromatic and aliphatic trifluoromethyl ketones. rsc.org

Table 1: Organocatalytic Decarboxylative Cyanomethylation of Trifluoromethyl Ketones

| Entry | Ketone | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2,2,2-Trifluoroacetophenone (B138007) | Triethylamine | Acetonitrile | 98 |

| 2 | 4'-Bromo-2,2,2-trifluoroacetophenone | Triethylamine | Acetonitrile | 99 |

| 3 | 4'-Methoxy-2,2,2-trifluoroacetophenone | Triethylamine | Acetonitrile | 97 |

Data synthesized from Brzozowski, M. K., et al. (2018). rsc.orgpnas.org

Strategies Involving Trifluoromethyl Group Introduction

An alternative synthetic strategy involves the introduction of the trifluoromethyl (CF3) group onto a pre-existing cyanohydrin or a related precursor.

Reaction of Aldehydes or Ketones with Trifluoromethylating Reagents (e.g., CF3SiMe3)

The direct trifluoromethylation of carbonyl compounds is a common method for synthesizing trifluoromethylated alcohols. Ruppert's reagent, trimethyl(trifluoromethyl)silane (CF3SiMe3), is a widely used nucleophilic trifluoromethylating agent. The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the active trifluoromethyl anion.

For the synthesis of this compound, this would involve the reaction of benzoyl cyanide with CF3SiMe3. Alternatively, the reaction of 2,2,2-trifluoroacetophenone with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) also falls under this category of nucleophilic additions to a ketone. organic-chemistry.org N-heterocyclic carbenes have been shown to be effective organocatalysts for the cyanosilylation of ketones with TMSCN. organic-chemistry.org

Research on the synthesis of trifluoromethyl ketones themselves often involves the reaction of carboxylic acids or their derivatives with trifluoromethylating agents. organic-chemistry.org For instance, the conversion of benzoic acids to aryl trifluoromethyl ketones can be achieved using TMSCF3 and an activating agent. organic-chemistry.org

Hydrotrifluoromethylation Approaches

Hydrotrifluoromethylation involves the simultaneous addition of a hydrogen atom and a trifluoromethyl group across a double or triple bond. While not a direct method for the synthesis of this compound from a carbonyl compound, it represents a significant strategy for introducing the CF3 group into organic molecules.

Recent advancements have focused on the use of sodium triflinate (CF3SO2Na) or fluoroform-derived boron complexes as the trifluoromethyl source, often in conjunction with photoredox catalysis. sioc-journal.cnrsc.org These methods allow for the anti-Markovnikov hydrotrifluoromethylation of alkenes and alkynes with high regioselectivity. sioc-journal.cn Although not directly applicable to the target molecule's synthesis from a ketone, these approaches highlight the expanding toolkit for incorporating the trifluoromethyl moiety.

Enantioselective Synthesis of this compound

The development of stereoselective methods to access a single enantiomer of this compound is of high importance for its application in the synthesis of chiral pharmaceuticals and agrochemicals.

Biocatalytic Methods Using Hydroxynitrile Lyases (HNLs)

Biocatalysis, particularly the use of enzymes, offers a highly efficient and environmentally benign approach to enantioselective synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess (ee). rsc.orgresearchgate.net

The reaction is reversible, and in nature, HNLs are involved in the defense mechanism of plants and other organisms by releasing toxic hydrogen cyanide from cyanogenic glycosides. wikipedia.org For synthetic purposes, the reverse reaction, the addition of cyanide to a carbonyl compound, is exploited.

A key advantage of using HNLs is the availability of both (R)- and (S)-selective enzymes, allowing for the synthesis of either enantiomer of the target cyanohydrin.

(S)-Selective HNLs: A well-studied (S)-selective HNL is derived from the cassava plant (Manihot esculenta). wikipedia.orgnih.gov This enzyme has been shown to be effective in the synthesis of (S)-cyanohydrins from a variety of aldehydes, even at higher pH values, which are typically challenging due to the competing non-enzymatic reaction. nih.gov

(R)-Selective HNLs: An example of a highly active (R)-selective HNL has been discovered in the cyanogenic millipede, Chamberlinius hualienensis. pnas.orgnih.gov This enzyme exhibits broad substrate specificity and high enantioselectivity for the synthesis of (R)-cyanohydrins. pnas.org

The application of these enzymes to the synthesis of this compound would involve the reaction of 2,2,2-trifluoroacetophenone with a cyanide source in the presence of the appropriate HNL. While specific data for this substrate is not widely reported, the broad substrate tolerance of many HNLs suggests this is a feasible and promising route for obtaining enantiopure (R)- and (S)-1-Cyano-1-phenyl-2,2,2-trifluoroethanol.

Table 2: Examples of Hydroxynitrile Lyases for Enantioselective Cyanohydrin Synthesis

| Enzyme Source | Selectivity | Typical Substrates |

|---|---|---|

| Manihot esculenta | (S) | Aromatic and aliphatic aldehydes |

| Chamberlinius hualienensis | (R) | Aromatic and aliphatic aldehydes |

Information synthesized from von Langermann, J., et al. (2008) and Dadashipour, M., et al. (2011). wikipedia.orgnih.gov

Reaction Engineering and Enzyme Immobilization for Biocatalytic Processes

The biocatalytic synthesis of cyanohydrins, including this compound, predominantly utilizes hydroxynitrile lyases (HNLs). A critical aspect of optimizing these enzymatic processes is reaction engineering, with a significant focus on enzyme immobilization. Immobilization enhances enzyme stability, particularly in organic solvents, and facilitates catalyst recovery and reuse, which is crucial for industrial applications. lookchem.comnih.gov

Several immobilization techniques have been successfully employed for HNLs. These include entrapment in sol-gels and the formation of cross-linked enzyme aggregates (CLEAs). lookchem.com Sol-gel immobilized HNLs have demonstrated high efficiency and stability against deactivation by organic solvents and substrates. lookchem.com The choice of immobilization support and method can significantly impact the enzyme's performance. For instance, the stability of CLEAs can vary depending on the specific HNL used. lookchem.com

A key challenge in the biocatalytic synthesis of cyanohydrins is the competing non-enzymatic, base-catalyzed reaction that produces a racemic mixture. Effective reaction engineering strategies are essential to suppress this background reaction. This is often achieved by conducting the reaction in a two-phase system at a low pH. rsc.orgresearchgate.net The low pH of the aqueous phase ensures that the rate of the HNL-catalyzed reaction is significantly higher than the chemical reaction. rsc.org Furthermore, the use of organic solvent systems, such as diisopropyl ether or methyl tert-butyl ether, allows for high substrate solubility. researchgate.net

Flow biocatalysis represents an advanced reaction engineering approach. Continuous flow systems using immobilized enzymes, such as in packed-bed reactors, offer advantages in terms of process control, efficiency, and scalability. uni-hannover.de For example, a continuous flow setup for the synthesis of protected (R)-cyanohydrins has been successfully demonstrated using immobilized Arabidopsis thaliana HNL. researchgate.net

| Immobilization Method | Enzyme Source | Key Advantages | Ref. |

| Sol-gel entrapment | Prunus amygdalus (PaHNL), Manihot esculenta (MeHNL), Hevea brasiliensis (HbHNL) | High efficiency, stability in organic solvents | lookchem.com |

| Cross-linked enzyme aggregates (CLEAs) | Hevea brasiliensis (HbHNL) | High enzyme loading, potential for high catalytic activity | lookchem.com |

| Adsorption on Celite | Prunus serotina (PsHNL) | Simple preparation, good enantioselectivity for various benzaldehydes | researchgate.net |

Asymmetric Catalysis with Chiral Catalysts

The enantioselective synthesis of this compound can be achieved through asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity in the hydrocyanation of 2,2,2-trifluoroacetophenone.

Chiral Ligand-Transition Metal Complex Catalysis

Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric transformations. nih.govnih.gov In the context of cyanohydrin synthesis, these complexes can activate the ketone and the cyanide source, facilitating enantioselective addition. For instance, chiral Ru-Li combined catalyst systems have been developed for the asymmetric cyanosilylation of aldehydes and α-keto esters, which are precursors to cyanohydrins. thieme-connect.de These systems, comprising a ruthenium(II) complex with a chiral ligand like BINAP and a lithium compound, demonstrate high reactivity and enantioselectivity. thieme-connect.de

The design of the chiral ligand is paramount in achieving high levels of stereocontrol. Tridentate ligands have gained prominence in asymmetric hydrogenation and related reactions due to their modular frameworks and the ability to create a well-defined chiral environment around the metal center. nih.gov While direct examples for the hydrocyanation of 2,2,2-trifluoroacetophenone using such specific complexes are not extensively detailed in readily available literature, the principles of ligand design and metal-catalyzed activation are directly applicable. The interaction between the chiral ligand and the substrate through noncovalent interactions can play a crucial role in determining the enantioselectivity of the reaction. acs.org

| Catalyst System | Substrate Type | Key Features | Ref. |

| Chiral Ru-Li combined catalyst | Aldehydes, α-Keto Esters | High reactivity and enantioselectivity in cyanosilylation | thieme-connect.de |

| Titanium-tripeptide Schiff base complexes | Protected imines | Enantioselective cyanide addition to form α-amino acid precursors | acs.org |

Organocatalytic Asymmetric Hydrocyanation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. youtube.com For the asymmetric hydrocyanation of ketones, chiral organic molecules are used to catalyze the reaction. Chiral Lewis bases, particularly those derived from cinchona alkaloids, have proven effective in promoting the enantioselective cyanation of various ketones. brandeis.edu These catalysts activate the cyanide source and the ketone, facilitating a stereoselective carbon-carbon bond formation.

The development of highly confined organocatalysts, such as imidodiphosphorimidates (IDPi), has led to remarkable enantioselectivity in the cyanosilylation of both aromatic and aliphatic ketones. nih.gov These catalysts can create a chiral pocket that effectively shields one enantiotopic face of the ketone, leading to high enantiomeric ratios. For trifluoromethyl ketones, which are crucial substrates for compounds like this compound, specific organocatalytic systems have been developed. For example, chiral phosphoric acids have been used for the asymmetric arylation of 2,2,2-trifluoroacetophenones, demonstrating the utility of organocatalysts in activating these electron-deficient ketones. nih.gov

Furthermore, the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones catalyzed by cinchona alkaloids highlights the potential of organocatalysis in constructing chiral centers bearing a trifluoromethyl group. nih.gov These studies provide a strong basis for the development of organocatalytic methods for the direct asymmetric hydrocyanation of 2,2,2-trifluoroacetophenone.

| Organocatalyst Type | Substrate Type | Achieved Selectivity | Ref. |

| Modified Cinchona Alkaloids | Dialkyl Ketones | >90% ee for various cyclic and acyclic ketones | brandeis.edu |

| Imidodiphosphorimidates (IDPi) | Aromatic and Aliphatic Ketones | Up to 98:2 e.r. | nih.gov |

| Cinchona Alkaloid-derived Squaramide | β-Trifluoromethyl-α,β-unsaturated Ketones | Up to 97% ee in conjugate addition | researchgate.net |

| Chiral Phosphoric Acids | 2,2,2-Trifluoromethyl Aryl Ketones | High enantioselectivities in Friedel-Crafts alkylations | nih.gov |

Diastereoselective Synthesis through Chiral Auxiliary Control

Diastereoselective synthesis offers an alternative strategy to introduce chirality, where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. While direct applications of chiral auxiliaries for the synthesis of this compound are not widely reported, the principles can be inferred from related transformations.

A highly relevant example is the organocatalytic enantio- and diastereoselective construction of syn-1,3-diol motifs. This method proceeds through a dynamic kinetic resolution of chiral cyanohydrins generated in situ from trifluoromethyl ketones. nih.gov A chiral bifunctional organocatalyst promotes a cascade reaction involving a reversible cyanohydrin formation, hemiacetalization, and an intramolecular oxy-Michael addition. The stereochemical outcome of this cascade is controlled by the catalyst, leading to high diastereo- and enantioselectivities in the final 1,3-dioxane (B1201747) product. nih.gov This demonstrates that a cyanohydrin derived from a trifluoromethyl ketone can be a key intermediate in a diastereoselective transformation.

In a more classical approach, the reaction of α-alkoxy aldehydes with a cyanide source in the presence of a Lewis acid can lead to the formation of syn-cyanohydrins with high diastereoselectivity. nih.gov Although this example involves an aldehyde with a pre-existing stereocenter, it illustrates the principle of substrate-controlled diastereoselection in cyanohydrin formation. The chelation control exerted by the Lewis acid and the α-alkoxy group directs the nucleophilic attack of the cyanide.

| Method | Substrate | Key Aspect | Outcome | Ref. |

| Dynamic Kinetic Resolution | Trifluoromethyl Ketones | In situ generated chiral cyanohydrin undergoes a cascade reaction | High enantio- and diastereoselectivity for syn-1,3-dioxanes | nih.gov |

| Lewis Acid-mediated Cyanation | α-Alkoxy Aldehydes | Chelation control by the Lewis acid | High diastereoselectivity for syn-cyanohydrins | nih.gov |

Reactivity and Mechanistic Studies of 1 Cyano 1 Phenyl 2,2,2 Trifluoroethanol

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle, susceptible to nucleophilic attack and reduction, enabling its conversion into various other functional groups.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of nitriles is a fundamental method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. nih.govsigmaaldrich.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. The nitrile nitrogen is first protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium (B1175870) salt. nih.gov For 1-Cyano-1-phenyl-2,2,2-trifluoroethanol, this would produce 2-hydroxy-2-phenyl-3,3,3-trifluoropropanoic acid.

| Reactant | Reagents & Conditions | Product |

| This compound | H₂O, HCl (aq.), Heat (reflux) | 2-Hydroxy-2-phenyl-3,3,3-trifluoropropanoic acid |

Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. nih.gov This process initially forms the salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. nih.gov Direct esterification can also be achieved through acid-catalyzed reactions in the presence of an alcohol, a process known as Fischer esterification, though this is an equilibrium-controlled reaction. nih.govbritannica.com

Reduction to Amines (e.g., β-Amino Alcohols)

The reduction of the nitrile group in cyanohydrins provides a direct route to valuable β-amino alcohols. bohrium.com For this compound, reduction of the cyano group yields 2-amino-1-phenyl-2-(trifluoromethyl)ethanol, a chiral β-amino-α-trifluoromethyl alcohol.

Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether is effective for converting α,α,α-trifluoroacetophenone cyanohydrin (the title compound) to the corresponding β-amino alcohol. sigmaaldrich.combohrium.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic nitrile carbon. sigmaaldrich.com Other methods for nitrile reduction include catalytic hydrogenation, though this may require harsh conditions, and the use of other hydride reagents like diisopropylaminoborane. bohrium.comorgsyn.org

| Reactant | Reagents & Conditions | Product |

| This compound | 1. LiAlH₄, Diethyl ether | 2-Amino-1-phenyl-2-(trifluoromethyl)ethanol |

| 2. H₂O workup |

Cyclization Reactions Involving the Nitrile Group

The nitrile group can participate in intramolecular cyclization reactions to form various heterocyclic structures. These reactions often require activation of the nitrile group or the presence of another reactive site within the molecule. While specific examples starting directly from this compound are not prevalent, analogous reactions of related trifluoromethylated cyano compounds illustrate the potential pathways.

One approach involves the activation of the nitrile with an anhydride, such as trifluoroacetic anhydride, which promotes intramolecular attack by a suitable nucleophile within the same molecule. nih.gov For a molecule like this compound, if it were modified to contain an appropriately positioned nucleophilic group (e.g., an amine or activated aromatic ring), cyclization could be induced. For instance, ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives undergo intramolecular cyclization in nitrobenzene (B124822) to yield quinoline (B57606) structures. bohrium.com This highlights how a cyano group, in conjunction with other functionalities, can be a key component in the synthesis of complex heterocycles.

Reactions at the Hydroxyl Group

The tertiary hydroxyl group of this compound is sterically hindered and its reactivity is diminished by the adjacent electron-withdrawing trifluoromethyl group. Nevertheless, it can undergo derivatization and elimination reactions.

Derivatization and Protection Strategies

Protecting the hydroxyl group is often a necessary step in multi-step synthesis to prevent unwanted side reactions. Common strategies involve converting the alcohol into an ether or an ester. highfine.comhighfine.com

Ether Formation: Silyl (B83357) ethers are widely used protecting groups due to their ease of introduction and removal. highfine.com For a sterically hindered tertiary alcohol like the title compound, a more reactive silylating agent such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) might be required, typically in the presence of a non-nucleophilic base like 2,6-lutidine. highfine.com

Ester Formation: Esterification of tertiary alcohols can be challenging. nih.gov Standard Fischer esterification is often not feasible. More effective methods include using highly reactive acylating agents like acid chlorides or anhydrides in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

| Reaction Type | Reagents & Conditions | Protected Product |

| Silyl Ether Formation | TBSOTf, 2,6-lutidine, CH₂Cl₂ | 2-((tert-Butyldimethylsilyl)oxy)-2-phenyl-3,3,3-trifluoropropanenitrile |

| Ester Formation | Acetyl chloride, DMAP, Pyridine | 1-Cyano-1-phenyl-2,2,2-trifluoroethyl acetate |

Dehydration Reactions to Form Olefins

The elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes (olefins). For this compound, dehydration would lead to the formation of 2-phenyl-3,3,3-trifluoroprop-1-ene-1-nitrile.

This reaction is typically catalyzed by strong acids and often requires heat. britannica.com The mechanism involves protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). Departure of the water molecule generates a carbocation intermediate, which is stabilized by the adjacent phenyl ring. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) forms the double bond. The dehydration of similar benzylic alcohols, such as 1-phenylethanol, to form styrene (B11656) is a well-established industrial process. harvard.educhegg.com

| Reactant | Reagents & Conditions | Product |

| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | 2-Phenyl-3,3,3-trifluoroprop-1-ene-1-nitrile |

Substitution Reactions

Nucleophilic substitution reactions at the tertiary carbon of this compound are predicted to be exceptionally challenging. The hydroxyl (-OH) group is an inherently poor leaving group due to its strong basicity. pearson.com For a substitution reaction to occur, the alcohol must first be activated, typically by protonation under acidic conditions to form a better leaving group (H₂O), or by conversion to a sulfonate ester, such as a tosylate. pearson.comlibretexts.org

Once activated, the reaction pathway is dictated by the substrate's structure and electronic properties. The molecule is a tertiary alcohol, a structure that typically favors a unimolecular nucleophilic substitution (SN1) mechanism due to steric hindrance disfavoring a bimolecular (SN2) attack and the potential to form a relatively stable tertiary carbocation. pearson.comlibretexts.orgpressbooks.pub However, the presence of two powerful electron-withdrawing groups—the trifluoromethyl (-CF₃) and cyano (-CN) groups—directly on the α-carbon would severely destabilize the formation of an adjacent carbocation. This strong destabilizing inductive effect would make the energy barrier for the rate-determining step of an SN1 reaction, the formation of the carbocation, prohibitively high. youtube.com Consequently, standard SN1 pathways are considered highly unfavorable for this compound.

Solvolytic Pathways and Kinetics

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org The kinetics and operative mechanism (SN1 or SN2) are highly dependent on the substrate, the solvent's properties, and the leaving group. libretexts.org

Investigation of SN1 and SN2 Reaction Mechanisms in Fluorinated Alcohols

The SN1 mechanism proceeds through a stepwise pathway where the rate-determining step is the formation of a carbocation intermediate. pressbooks.pub The stability of this intermediate is paramount; more stable carbocations form faster. youtube.com Tertiary substrates are most reactive via the SN1 pathway because they form the most stable simple alkyl carbocations. libretexts.orgpressbooks.pub

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon center at the same time the leaving group departs. This mechanism is sensitive to steric hindrance, with reactivity being highest for primary substrates and negligible for tertiary ones. libretexts.org

For this compound, a hypothetical solvolysis reaction would face a mechanistic conflict. Its tertiary structure prevents an SN2 reaction, while the extreme electronic destabilization imposed by the -CF₃ and -CN groups on the potential carbocation intermediate makes the SN1 pathway exceptionally difficult.

Impact of Fluorinated Solvents on Cationic Intermediate Stabilization

Fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), are characterized by high polarity and ionizing power, yet they are very weak nucleophiles. researchgate.netwikipedia.org These properties make them particularly effective at promoting SN1 reactions for substrates that can form stable carbocations. The solvent stabilizes the charged transition state and the resulting ion pair through strong dipole interactions and hydrogen bonding, which facilitates the departure of the leaving group. libretexts.orglibretexts.org

In a hypothetical solvolysis of an activated derivative of this compound, a fluorinated solvent like TFE would provide the maximum possible solvent-based stabilization for any developing positive charge. researchgate.net However, it is unlikely that this solvent stabilization alone would be sufficient to overcome the profound intrinsic instability of the carbocation bearing both trifluoromethyl and cyano substituents.

Solvent-Assisted Proton Transfer Mechanisms

In any reaction involving an alcohol in an acidic medium, the solvent plays a critical role in proton transfer. For a substitution or elimination reaction to proceed, the -OH group must be protonated to become a good leaving group, -OH₂⁺ (water). libretexts.org A protic solvent, such as an alcohol or water, can facilitate this by acting as a proton donor from its own protonated form (solvated proton) or by helping to shuttle protons within the solution. This initial protonation is a crucial equilibrium step that must occur before the C-O bond can cleave.

Photoreactivity and Light-Induced Transformations

The photoreactivity of this compound is anticipated due to the presence of the phenyl group, which acts as a chromophore capable of absorbing UV light. Upon excitation, the molecule can undergo various transformations, including bond cleavage.

Mechanisms of Photochemically Induced C-CN Bond Cleavage

While direct studies on this compound are unavailable, the photochemical cleavage of benzylic C-N and C-S bonds has been documented and provides a basis for a plausible mechanism. unipr.itacs.org Such reactions can proceed through the formation of a radical cation intermediate. rsc.org

A proposed mechanism for the photochemical cleavage of the C-CN bond is as follows:

Excitation: The phenyl ring absorbs a photon of light, promoting the molecule to an electronically excited state.

Intermediate Formation: The excited state may lead to the formation of a radical cation, potentially through a photoinduced electron transfer (SET) process. rsc.org

Fragmentation: The key Cα-CN bond in the radical cation intermediate undergoes cleavage. This fragmentation can occur via two primary pathways:

Homolytic Cleavage: The bond breaks to form a stabilized benzyl (B1604629) radical and a cyanide radical (•CN).

Heterolytic Cleavage: The bond breaks to form a benzyl cation and a cyanide anion (CN⁻).

The specific pathway would be influenced by the solvent and the electronic stability of the resulting fragments. The benzylic radical or cation would be significantly destabilized by the electron-withdrawing trifluoromethyl group, which would influence the efficiency and outcome of the photoreaction. Studies on related benzylic systems show that such photochemical C-N bond cleavage can be used to release amines under specific conditions. acs.orgmasterorganicchemistry.com

Formation and Reactivity of Transient Carbocationic Species

The study of reaction mechanisms involving this compound can, under specific conditions, involve the formation of a transient α-cyano-α-trifluoromethylphenylmethyl carbocation. This carbocationic intermediate, however, is expected to be highly unstable and transient due to the potent electron-withdrawing nature of both the cyano (-CN) and trifluoromethyl (-CF₃) groups. nih.govmasterorganicchemistry.com The generation and subsequent reactivity of this species are of significant interest for understanding the chemical behavior of such uniquely substituted molecules.

The formation of this carbocation would typically be proposed in the context of acid-catalyzed dehydration or solvolysis reactions. In such a scenario, the hydroxyl group would be protonated by an acid, forming a good leaving group (water). The departure of the leaving group would then lead to the formation of the carbocation.

However, the stability of this carbocation is severely compromised by the cumulative electron-withdrawing inductive effects of the adjacent cyano and trifluoromethyl substituents. nih.govmasterorganicchemistry.com The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov While a phenyl group can stabilize an adjacent positive charge through resonance, the destabilizing influence of the -CN and -CF₃ groups is expected to be substantial, making the formation of the carbocation energetically unfavorable.

Due to this inherent instability, the α-cyano-α-trifluoromethylphenylmethyl carbocation would be a fleeting intermediate, if formed at all. Its reactivity would be dictated by a rapid attempt to quench the positive charge. Potential reaction pathways for this transient species would include:

Nucleophilic attack: The carbocation would be highly electrophilic and readily react with any available nucleophile in the reaction medium. This could be the solvent (in solvolysis reactions) or other added nucleophiles.

Elimination: Loss of a proton from an adjacent carbon is a common fate for carbocations, leading to the formation of an alkene. In this case, elimination is not a primary pathway as there are no protons on the adjacent trifluoromethyl group.

Rearrangement: Carbocation rearrangements to form more stable species are common. However, in this specific case, the substitution pattern offers limited opportunities for a stabilizing rearrangement.

The table below summarizes the expected factors influencing the stability of the α-cyano-α-trifluoromethylphenylmethyl carbocation.

| Stabilizing/Destabilizing Factor | Group | Effect on Carbocation Stability | Rationale |

| Stabilizing | Phenyl | Resonance Stabilization | The positive charge can be delocalized into the aromatic ring through resonance, spreading the charge over multiple atoms. quora.comreddit.com |

| Destabilizing | Trifluoromethyl (-CF₃) | Strong Inductive Destabilization | The high electronegativity of the fluorine atoms strongly withdraws electron density from the carbocationic center, intensifying the positive charge. nih.govmasterorganicchemistry.com |

| Destabilizing | Cyano (-CN) | Inductive Destabilization | The nitrogen atom's electronegativity and the triple bond's electron-withdrawing nature pull electron density away from the carbocation. |

Applications of 1 Cyano 1 Phenyl 2,2,2 Trifluoroethanol in Advanced Organic Synthesis

As a Versatile Chiral Building Block

The reactivity of the nitrile and hydroxyl functional groups in 1-Cyano-1-phenyl-2,2,2-trifluoroethanol allows for its transformation into several classes of valuable organic compounds. Its inherent chirality can be exploited to produce enantiomerically enriched target molecules.

α-Hydroxy aldehydes and ketones are important structural motifs found in many biologically active natural products and are valuable synthetic intermediates. researchgate.net this compound can serve as a precursor to these compounds through established transformations of the cyanohydrin moiety.

The synthesis of α-hydroxy ketones can be achieved by the reaction of the nitrile group with organometallic reagents, such as Grignard or organolithium reagents. This reaction, followed by hydrolysis of the resulting imine, yields the corresponding ketone while retaining the α-hydroxy functionality.

Alternatively, the nitrile group can be partially reduced to an aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for the selective reduction of nitriles to aldehydes. This transformation provides access to α-hydroxy aldehydes, which are otherwise challenging to synthesize due to their propensity for isomerization and self-condensation. The selective oxidation of α-hydroxy ketones can also yield α-keto aldehydes. rsc.org

Table 1: Potential Transformations to α-Hydroxy Aldehydes and Ketones

| Target Compound Class | Key Transformation | Typical Reagents |

| α-Hydroxy Ketones | Addition to nitrile | 1. R-MgBr or R-Li2. H₃O⁺ |

| α-Hydroxy Aldehydes | Partial reduction of nitrile | 1. DIBAL-H2. H₂O |

This table represents general synthetic pathways for the conversion of cyanohydrins.

α-Hydroxy acids are a significant class of compounds with applications in the pharmaceutical and cosmetic industries. The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding α-hydroxy carboxylic acid, 2-hydroxy-2-phenyl-3,3,3-trifluoropropanoic acid.

This transformation can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the cyanohydrin with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis proceeds via the formation of a carboxylate salt, which is subsequently protonated in an acidic workup to yield the final α-hydroxy acid. The resulting acid can then be converted into a variety of derivatives, such as esters and amides, using standard esterification and amidation protocols.

β-Amino alcohols are crucial structural units in a vast number of natural products, pharmaceuticals, and chiral catalysts. researchgate.netgchemglobal.comresearchgate.netnih.gov The reduction of the cyano group in trifluoromethyl-containing cyanohydrins like this compound offers a convenient pathway to valuable β-amino-α-trifluoromethyl alcohols. nih.gov

The cyanohydrin derived from α,α,α-trifluoroacetophenone can be effectively reduced to the corresponding β-amino alcohol, 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol. nih.gov This transformation is typically accomplished using powerful reducing agents that can convert the nitrile functionality into a primary amine.

Table 2: Synthesis of a β-Amino Alcohol from a Trifluoromethyl Cyanohydrin

| Starting Material | Reducing Agent | Product | Reference |

| Cyanohydrin of α,α,α-trifluoroacetophenone | LiAlH₄ in ether | 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol | nih.gov |

This synthetic route is highly valuable as it produces a molecule containing both a trifluoromethyl group and an amino alcohol moiety, which are both sought-after features in medicinal chemistry.

The development of efficient and enantioselective methods for synthesizing diverse α-amino acids is a primary goal for synthetic chemists due to their importance as building blocks for peptides and proteins. nih.gov Chiral fluorinated α-amino acids, in particular, are of great interest for creating peptides with enhanced stability and unique biological properties. nih.gov

This compound can be envisioned as a precursor for the stereoselective synthesis of α-trifluoromethyl-α-phenylglycine derivatives. A potential synthetic route could involve the following key steps:

Oxidation of the secondary alcohol: The hydroxyl group can be oxidized to a ketone using standard oxidizing agents.

Conversion to an imine: The resulting α-keto nitrile can be reacted with an amine to form an imine or a related derivative.

Stereoselective reduction: The stereoselective reduction of the imine moiety would establish the desired stereochemistry at the α-carbon, yielding an α-amino nitrile.

Hydrolysis of the nitrile: Finally, hydrolysis of the nitrile group would provide the target α-amino acid.

The success of this strategy would depend on achieving high stereocontrol during the reduction step, which could be accomplished using chiral reducing agents or catalysts. Various catalytic methods have been developed for the synthesis of unnatural α-amino acids. rsc.orgresearchgate.net

Precursor for Complex Fluorinated Organic Compounds

The presence of the trifluoromethyl (CF₃) group makes this compound a valuable starting material for the synthesis of more complex fluorinated molecules. The CF₃ group is known to significantly alter the physical, chemical, and biological properties of organic compounds, often enhancing metabolic stability, lipophilicity, and binding affinity.

This building block can be used to introduce the trifluoromethylphenylcarbinol motif into larger molecular scaffolds. The hydroxyl and cyano groups serve as handles for further chemical modifications. For example, the hydroxyl group can be used for ether or ester linkages, while the cyano group can be transformed into other functionalities as described previously (amines, carboxylic acids) or participate in cycloaddition reactions. The strategic incorporation of this fluorinated building block is a key approach in the development of new agrochemicals and pharmaceuticals. beilstein-journals.org

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups of this compound make it a suitable substrate for the synthesis of various heterocyclic systems. For instance, the reaction between α-hydroxy ketones and cyano compounds can be a route to substituted furans. mdpi.com

The vicinal hydroxyl and cyano groups can participate in cyclization reactions with appropriate bifunctional reagents. For example:

Reaction with amidines or guanidine could potentially lead to the formation of substituted imidazoles or pyrimidines .

Condensation with hydrazine derivatives could yield pyrazoles .

Intramolecular cyclization or reactions with other reagents can be facilitated by hypervalent iodine reagents or specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE). nih.govdovepress.com

The ability to use this chiral, fluorinated building block to construct complex heterocyclic structures opens up avenues for creating novel compounds with potential biological activity. ekb.eg

Synthesis of Cyanopyridine Derivatives

The synthesis of cyanopyridine derivatives is a significant area of research in medicinal and materials chemistry. These compounds are often prepared through multicomponent reactions, typically involving a ketone, an aldehyde, a source of cyanide (like malononitrile), and ammonia or an ammonium (B1175870) salt. While a variety of solvents and catalysts are employed to optimize these reactions, there is no direct evidence in the reviewed literature of this compound being used as a starting material or a key intermediate in the mainstream synthesis of cyanopyridines. It is important to distinguish this specific compound from 2,2,2-trifluoroethanol (TFE), which has been reported as an effective and reusable "green" solvent for the synthesis of 2-amino-3-cyanopyridine derivatives. However, the role of TFE as a solvent is fundamentally different from the role of this compound as a potential reactant.

Formation of Spiropyrrolidine/Thiapyrrolizidine Oxindole Derivatives

Spiro-oxindole derivatives, particularly those containing pyrrolidine or thiapyrrolizidine moieties, are of great interest due to their prevalence in natural products and their diverse biological activities. The synthesis of these complex scaffolds often relies on 1,3-dipolar cycloaddition reactions. These reactions typically involve the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid (such as sarcosine or thioproline), which then reacts with a dipolarophile.

Similar to the case of cyanopyridine synthesis, 2,2,2-trifluoroethanol has been documented as a beneficial solvent for the microwave-assisted, one-pot synthesis of antimicrobial spiropyrrolidine/thiapyrrolizidine oxindole derivatives. The use of TFE in these protocols highlights a move towards more environmentally benign reaction conditions. However, a direct role for this compound as a reactant or a building block in the formation of these spiro compounds is not supported by the available scientific data.

Intermediate in the Development of Bioactive Molecules

Many complex bioactive molecules are synthesized from smaller, functionalized building blocks. A compound like this compound, which contains a chiral center and synthetically versatile functional groups, could theoretically serve as an intermediate. However, a thorough search of the scientific literature did not reveal specific instances where this compound is explicitly mentioned as a key intermediate in the synthesis of known bioactive molecules. The development of new pharmaceuticals and agrochemicals often involves the exploration of novel chemical entities, but the pathway from this compound to a recognized bioactive product is not documented in the reviewed sources.

Exploration in Asymmetric Synthetic Strategies

Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of a specific enantiomer or diastereomer, is a cornerstone of modern organic chemistry. Chiral alcohols, and particularly those containing fluorine, can be valuable precursors or auxiliaries in asymmetric reactions due to their unique electronic and steric properties.

While the asymmetric synthesis of various trifluoromethyl-containing compounds is an active area of research, there is a lack of specific studies detailing the use of this compound as a chiral starting material, a catalyst, or a chiral auxiliary in well-established asymmetric strategies. General principles of asymmetric synthesis often involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction, but the application of this specific cyanohydrin in such a capacity is not described in the available literature.

Derivatives and Analogues of 1 Cyano 1 Phenyl 2,2,2 Trifluoroethanol

Synthesis and Reactivity of O-Protected Cyanohydrin Derivatives

The hydroxyl group of 1-cyano-1-phenyl-2,2,2-trifluoroethanol is a key site for derivatization. Protection of this group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. Common protecting groups include trimethylsilyl (B98337) (TMS), acyl, and ethoxycarbonyl groups.

Trimethylsilyl (TMS) Protected Cyanohydrins

The synthesis of O-trimethylsilyl (TMS) protected cyanohydrins is a well-established method for protecting the hydroxyl group of cyanohydrins. This is typically achieved by reacting the cyanohydrin with a silylating agent, such as trimethylsilyl cyanide (TMSCN), often in the presence of a catalyst. orgsyn.orgorganic-chemistry.org The use of TMSCN can serve the dual purpose of being both the cyanide source for the formation of the cyanohydrin from a ketone and the silylating agent for the subsequent protection of the newly formed hydroxyl group. orgsyn.org

The general synthesis of O-silylated cyanohydrins can be accomplished by reacting a ketone with trimethylsilyl cyanide. orgsyn.org For sterically hindered ketones, this method is particularly effective as it does not rely on an equilibrium process. orgsyn.org Catalysts such as zinc iodide can be employed, and the reaction can often be carried out under solvent-free conditions. orgsyn.org An alternative approach involves the use of sodium cyanide and chlorotrialkylsilanes in a solvent like DMSO, which facilitates the formation of "naked" cyanide anions that readily attack the carbonyl group. organic-chemistry.org

The reactivity of O-silylated cyanohydrins is diverse. The silyl (B83357) group can be easily removed under acidic conditions to regenerate the cyanohydrin. orgsyn.orglibretexts.org A key reaction of O-silylated cyanohydrin anions, formed by deprotonation of the α-carbon, is their reaction with electrophiles such as epoxides. This reaction provides an alternative to the traditional aldol (B89426) addition for the synthesis of β-hydroxycarbonyl compounds. winthrop.edu The reaction of O-silylated cyanohydrin anions with epoxides has been optimized using bases like lithium hexamethyldisilazide (LiHMDS) in ethereal solvents. winthrop.edu

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Ketone | Trimethylsilyl cyanide | Zinc Iodide | O-(Trimethylsilyl) cyanohydrin | orgsyn.org |

| Ketone | Sodium Cyanide, Chlorotrialkylsilane | DMSO | O-Silylated cyanohydrin | organic-chemistry.org |

| O-Silylated cyanohydrin | Epoxide | LiHMDS | β-Hydroxyketone (after desilylation) | winthrop.edu |

| Aldehyde | Trimethylsilyl cyanide | Polystyrene-supported phosphonium (B103445) salt | Cyanohydrin trimethylsilyl ether | rsc.org |

This table showcases general methods for the synthesis and reaction of O-silylated cyanohydrins.

O-Acyl and O-Ethoxycarbonyl Protected Cyanohydrins

O-Acyl and O-ethoxycarbonyl protected cyanohydrins are valuable intermediates in organic synthesis due to the enhanced stability they offer compared to their O-silylated counterparts. nih.gov These protecting groups also introduce an additional electrophilic center, opening up unique reaction pathways. mdpi.com

The synthesis of O-acyl cyanohydrins can be achieved through a one-pot, three-component reaction involving an aldehyde, trimethylsilyl cyanide, and an acylating agent like acetic anhydride. mdpi.com This reaction can be catalyzed by various substances, including ionic liquids or tris(pentafluorophenyl)borane. mdpi.comresearchgate.net Alternatively, aroyl chlorides can be used as starting materials with a cyanide source like potassium cyanoferrate(II) in the presence of a promoter such as tributylphosphine. mdpi.com

O-Ethoxycarbonyl cyanohydrins can be synthesized from aldehydes and ketones using ethyl cyanoformate in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govmdpi.com

The reactivity of these protected cyanohydrins is extensive. They can be used in the synthesis of a variety of heterocyclic and acyclic compounds. For instance, O-acyl cyanohydrins of cyclobutanone (B123998) can undergo palladium-catalyzed C-H addition of aromatic heterocycles to their cyano group, leading to derivatives of 2-aminocyclopentanones. mdpi.com Furthermore, O-(α-bromoacyl)cyanohydrins can be transformed into 4-amino-2(5H)-furanones via an intramolecular Blaise reaction. mdpi.com The reaction of O-protected cyanohydrins of formaldehyde (B43269) with Grignard reagents in the presence of a titanium catalyst can yield substituted cyclopropylamines and 1,4-diketones. mdpi.com

| Starting Material | Reagent(s) | Catalyst/Promoter | Product | Reference |

| Aldehyde | TMSCN, Acetic Anhydride | Ionic Liquid or B(C6F5)3 | O-Acetyl cyanohydrin | mdpi.comresearchgate.net |

| Aroyl Chloride | Potassium Cyanoferrate(II) | Tributylphosphine | O-Aroyl cyanohydrin | mdpi.com |

| Aldehyde/Ketone | Ethyl Cyanoformate | DMAP or TBD | O-Ethoxycarbonyl cyanohydrin | nih.govmdpi.com |

| O-Acyl cyanohydrin of Cyclobutanone | Aromatic Heterocycle | Pd(OAc)2/bpy | 2-Aminocyclopentanone derivative | mdpi.com |

| O-(α-bromoacyl)cyanohydrin | Zinc | - | 4-Amino-2(5H)-furanone | mdpi.com |

This table summarizes synthetic routes and transformations of O-acyl and O-ethoxycarbonyl protected cyanohydrins.

Structural Modifications of the Phenyl Moiety

The phenyl group in this compound offers a scaffold for introducing various substituents, which can significantly alter the molecule's physical, chemical, and biological properties. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring, although the presence of the trifluoromethyl and cyano groups, which are electron-withdrawing, will direct incoming electrophiles primarily to the meta-position.

Furthermore, modern cross-coupling reactions provide a powerful tool for the synthesis of derivatives with modified phenyl rings. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, could be envisioned to couple a halogenated precursor (e.g., 1-cyano-1-(4-bromophenyl)-2,2,2-trifluoroethanol) with a variety of boronic acids to introduce alkyl, aryl, or heteroaryl substituents. The synthesis of trifluoromethyl-substituted pyridines has been demonstrated through cyclization reactions of ketoxime acetates, suggesting that complex aromatic and heteroaromatic analogues of the parent compound are accessible. orgsyn.org

Functionalization and Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability and its ability to enhance properties like metabolic stability and lipophilicity in drug molecules. rsc.orgnih.gov While the C-F bonds are exceptionally strong, making direct functionalization challenging, several strategies exist for transformations involving this group.

Deoxytrifluoromethylation of alcohols represents a method to replace a hydroxyl group with a trifluoromethyl group. nih.gov While this is not a direct functionalization of the existing CF3 group, it highlights a synthetic route to related structures. Reviews on trifluoromethylation strategies for alcohols and phenols provide a comprehensive overview of methods to introduce CF3 and OCF3 groups. bohrium.comrawdatalibrary.net These methods often involve hypervalent iodine reagents or other specialized fluorinating agents. bohrium.comresearchgate.net

Direct transformation of the trifluoromethyl group in a trifluoromethyl carbinol is less common. However, reactions involving the carbinol functionality can be influenced by the strongly electron-withdrawing nature of the adjacent CF3 group. For example, the synthesis of trifluoromethyl carbinol-containing chromones has been achieved through tandem cyclization reactions, demonstrating the compatibility of the trifluoromethyl carbinol moiety in complex reaction sequences. rsc.org

Synthesis and Biological Activity of Chiral Derivatives

The carbon atom bearing the hydroxyl, cyano, phenyl, and trifluoromethyl groups in this compound is a stereocenter. The synthesis of enantiomerically pure or enriched derivatives is of great interest, particularly for pharmaceutical applications, as different enantiomers of a chiral drug can exhibit vastly different biological activities.

Enantioselective synthesis of chiral cyanohydrins can be achieved using biocatalytic methods, employing hydroxynitrile lyases (HNLs). d-nb.inforsc.org These enzymes can catalyze the addition of cyanide to aldehydes and ketones with high enantioselectivity. d-nb.inforsc.org Chemical methods for the enantioselective synthesis of tertiary trifluoromethyl carbinols have also been developed, for example, through organocatalytic vinylogous aldol reactions of alkylidenepyrazolones with trifluoromethyl ketones. nih.govacs.orgacs.org Asymmetric synthesis of chiral α-trifluoromethyl amines, which are structurally related to the reduction products of the target cyanohydrin, has been achieved through biocatalytic N-H bond insertion. nih.gov

| Synthesis Method | Chiral Product Type | Key Features | Reference(s) |

| Biocatalysis (Hydroxynitrile Lyase) | Chiral Cyanohydrins | High enantioselectivity for the addition of HCN to carbonyls. | d-nb.inforsc.org |

| Organocatalysis (Vinylogous Aldol Reaction) | Chiral Tertiary Trifluoromethyl Carbinols | Diastereo- and enantioselective synthesis. | nih.govacs.orgacs.org |

| Biocatalysis (N-H Bond Insertion) | Chiral α-Trifluoromethyl Amines | Enantioselective synthesis of valuable synthons. | nih.gov |

| Enantioselective Hiyama Cross-Coupling | Chiral α-Trifluoromethyl Alcohols and Ethers | Stereoconvergent synthesis of enantioenriched products. | nih.gov |

This table highlights key methods for the synthesis of chiral trifluoromethylated compounds related to the target molecule.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for the comprehensive structural and stereochemical characterization of 1-Cyano-1-phenyl-2,2,2-trifluoroethanol. Through a suite of one- and two-dimensional experiments, it is possible to map atomic connectivity and probe the molecule's conformational landscape.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Characterization

The foundational characterization of the molecule is achieved through one-dimensional NMR spectra, which provide initial assignments for the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl ring and a distinct signal for the hydroxyl proton. The aromatic region typically presents as a complex multiplet, while the chemical shift of the hydroxyl proton is known to be variable, depending on factors such as solvent, concentration, and temperature msu.eduresearchgate.net.

¹³C NMR: The carbon-13 spectrum provides a count of the unique carbon environments. Key resonances include those for the cyano (CN) carbon, the trifluoromethyl (CF₃) carbon, the quaternary carbon bonded to the hydroxyl and cyano groups, and the carbons of the phenyl ring. The signal for the cyano carbon typically appears between 110-120 ppm ucl.ac.uk. The quaternary carbon attached to the electron-withdrawing CF₃ group shows a characteristic quartet splitting pattern due to one-bond coupling with the fluorine atoms. Similarly, the CF₃ carbon itself appears as a quartet with a large coupling constant.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and informative technique nih.gov. The spectrum typically displays a single, sharp resonance for the three magnetically equivalent fluorine atoms, with a chemical shift that is highly indicative of its local electronic environment spectrabase.comrsc.org.

Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Data for this compound

| Atom Type | Nucleus | Approximate Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 7.40 - 7.60 | Multiplet (m) |

| Hydroxyl | ¹H | Variable | Singlet (s, broad) |

| Aromatic | ¹³C | 126 - 132 | - |

| Cyano (CN) | ¹³C | ~117 | - |

| Quaternary (C-OH) | ¹³C | ~72 | Quartet (q) |

| Trifluoromethyl (CF₃) | ¹³C | ~122 | Quartet (q) |

| Trifluoromethyl | ¹⁹F | ~ -75 | Singlet (s) |

Note: Chemical shifts (δ) are referenced to standard compounds and can vary with solvent and experimental conditions. Data is compiled from typical values for the respective functional groups. ucl.ac.ukrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC-DEPT, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of NMR signals by revealing correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu For this compound, COSY is primarily used to delineate the connectivity of the protons within the phenyl ring.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). github.io This is critical for assigning the aromatic carbon signals by linking them to their corresponding, pre-assigned protons. The phase of the cross-peaks in an edited HSQC can also provide DEPT-like information, distinguishing CH/CH₃ groups from CH₂ groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is arguably the most powerful 2D NMR experiment for piecing together the molecular skeleton. It allows for the connection of isolated spin systems and the assignment of quaternary carbons (which are invisible in HSQC spectra) by observing their correlations to nearby protons. github.io For this molecule, HMBC would show crucial correlations from the aromatic protons to the central quaternary carbon and the cyano carbon.

Conformational Analysis and Dynamic NMR Studies (e.g., EXSY)

The single bond between the phenyl ring and the chiral carbon allows for rotation, leading to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is the technique used to study such conformational interchanges. By recording spectra at various temperatures, it may be possible to slow the rotation enough to observe separate signals for each conformer. If the exchange process can be observed, Exchange Spectroscopy (EXSY) can be used to map the pathways and determine the rates of conformational exchange, providing insight into the rotational energy barriers.

Solvent-Induced Shifts (e.g., Aromatic Solvent Induced Shifts) for Configurational Assignment

While this compound is achiral, the spatial arrangement of its substituents can be probed using solvent effects. Aromatic Solvent Induced Shifts (ASIS) is a method where the NMR spectrum is recorded in an anisotropic aromatic solvent, such as benzene-d₆, and compared to the spectrum in an isotropic solvent like chloroform-d. The aromatic solvent molecules associate with the solute in a preferred orientation, causing protons to experience an additional magnetic field. The resulting change in chemical shift (the ASIS value) is dependent on the proton's spatial position relative to the aromatic solvent, thus providing valuable information about the molecule's average conformation in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on how the molecule fragments. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the compound's elemental composition, confirming its molecular formula (C₉H₆F₃NO). rsc.org The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. For this compound, common fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃) or hydrogen cyanide (HCN). The stability of the resulting fragments, such as the formation of a stable benzyl (B1604629) cation, often dictates the most prominent peaks in the spectrum. fluorine1.rulibretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS would provide definitive structural confirmation by elucidating its fragmentation pathways.

The process begins with the ionization of the molecule, followed by the selection of the molecular ion in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The masses of these fragments are then determined in a second mass analyzer, generating a product ion spectrum.

For this compound (molar mass: 201.15 g/mol sigmaaldrich.com), expected fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals. Key fragmentations could include the loss of the trifluoromethyl group (-CF3), the cyano group (-CN), or cleavage of the bond between the chiral carbon and the phenyl ring. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. libretexts.orgchemguide.co.uklibretexts.org

A typical MS/MS analysis would involve comparing the experimentally obtained fragmentation pattern with theoretical predictions or with spectra from a reference library, if available. youtube.com This technique is instrumental in distinguishing between isomers, which may have identical molecular weights but different structural arrangements and, consequently, different fragmentation patterns. youtube.com

Rotational Spectroscopy for Gas-Phase Conformational Studies

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and conformational landscape of molecules in the gas phase. It measures the transitions between quantized rotational energy levels, which are highly sensitive to the molecule's moments of inertia.

Chirped Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art method in rotational spectroscopy. researchgate.net It allows for the rapid acquisition of a broad rotational spectrum in a single experiment, making it ideal for studying complex molecules that may exist in multiple conformations. researchgate.netnih.govbohrium.com For this compound, this technique would be employed to identify the different stable conformers present in a supersonic jet expansion. Each conformer would exhibit a unique set of rotational transitions, and their analysis would yield precise rotational constants. These constants are directly related to the principal moments of inertia and thus provide a detailed picture of the three-dimensional structure of each conformer. researchgate.netnih.gov

The hydroxyl group in this compound makes it an excellent candidate for forming hydrogen-bonded clusters with other molecules like water or amines. Rotational spectroscopy is exceptionally well-suited for studying the structure and dynamics of these non-covalently bound complexes. By introducing a second molecule into the supersonic expansion, the rotational spectrum of the resulting hydrogen-bonded cluster can be measured.

Analysis of the spectra of these clusters provides detailed information about the intermolecular interactions, including the geometry of the hydrogen bond, the distances between the constituent molecules, and the orientation of the molecules relative to each other. Studies on the related molecule, 1-phenyl-2,2,2-trifluoroethanol (B1197755), have shown that it forms distinct hydrogen-bonded structures with water, and similar investigations would be highly informative for the cyano-substituted analog. researchgate.netnih.govbohrium.com

Molecules are not rigid structures, and certain internal motions, known as large amplitude motions, can significantly influence their rotational spectra. For this compound, potential large amplitude motions could include the internal rotation of the phenyl group or the trifluoromethyl group. These motions can lead to splittings in the rotational transitions, and their analysis can provide insights into the potential energy barriers associated with these motions.

Furthermore, the formation of hydrogen-bonded clusters can induce changes in the conformation of the monomer unit, a phenomenon known as conformational adaptation. Rotational spectroscopy can detect these subtle changes in structure upon complexation, providing a deeper understanding of the interplay between intermolecular and intramolecular forces. researchgate.netnih.govbohrium.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful complement to experimental studies by offering theoretical insights into molecular properties and behavior.

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods for studying molecular systems. scienceopen.comnih.gov These quantum mechanical calculations can be used to predict the geometries of the different conformers of this compound and their relative energies.

DFT calculations, for instance, can be employed to perform a conformational search to identify all possible stable structures of the molecule. For each identified conformer, the calculations can provide optimized geometries, rotational constants, and dipole moments. These theoretical predictions are crucial for guiding and interpreting the results of experimental rotational spectroscopy studies. researchgate.netnih.gov The relative energies of the conformers can indicate which structures are most likely to be observed experimentally under the cold conditions of a supersonic expansion. nih.gov

Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for the exploration of chemical reaction mechanisms, enabling detailed analysis of potential energy surfaces (PES) to identify intermediates and the transition states that connect them. ethz.ch For a molecule such as this compound, these methods can elucidate its formation pathways and potential subsequent reactions. While specific, detailed reaction pathway analyses for this exact compound are not extensively published, the established methodologies allow for a robust theoretical examination.

A primary focus of such modeling would be the compound's synthesis, commonly achieved via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 2,2,2-trifluoroacetophenone (B138007). Computational modeling, typically using Density Functional Theory (DFT), can map this reaction pathway. The process involves:

Locating Reactants and Products: The geometries of the starting materials (2,2,2-trifluoroacetophenone and cyanide) and the product (the alkoxide intermediate of this compound) are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Algorithms are used to locate the highest energy point along the lowest energy reaction path, which represents the transition state for the C-C bond formation. The successful location of a true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the forming C-CN bond and the breaking of the C=O π-bond).

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation barrier for the reaction, a key determinant of reaction kinetics.

Beyond its synthesis, computational models can explore other transformations, such as decomposition or reactions at its functional groups. For instance, the stability of the cyanohydrin can be assessed by modeling the reverse reaction—the expulsion of the cyanide group. Plausible mechanisms for such reactions are proposed and then tested computationally to determine their energetic feasibility. ethz.ch In some contexts, phosphorus-radical-initiated catalytic activation has been used for the cyanation of alkynes, proceeding through various radical phosphonium (B103445) intermediates before cyclization and product formation. acs.org Exploring analogous radical-mediated pathways for the synthesis or transformation of this compound would be a subject for advanced computational investigation.

The data below illustrates the typical outputs from a DFT calculation of a reaction transition state.

| Parameter | Description | Example Value |

|---|---|---|

| Imaginary Frequency | The unique negative frequency normal mode at the saddle point, confirming a true transition state. | -450 cm-1 |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | 15 kcal/mol |

| Key TS Bond Distance (Forming) | The distance between atoms forming a new bond in the TS structure (e.g., C-CN). | 2.1 Å |

| Key TS Bond Distance (Breaking) | The distance between atoms of a bond being broken in the TS structure (e.g., C=O pi-bond). | 1.4 Å |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful asset for predicting spectroscopic parameters, which serves as a crucial tool for structural elucidation and for interpreting complex experimental spectra. nih.gov By employing methods like Density Functional Theory (DFT) and integrating them with molecular dynamics (MD) simulations, it is possible to generate theoretical NMR and IR spectra that can be compared directly with experimental data. nih.govnih.gov

NMR Spectra Prediction: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of modern computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, a variant of DFT, is commonly used for this purpose. For a molecule like this compound, accurate predictions require several considerations:

Conformational Averaging: The molecule possesses rotational freedom around several bonds. As NMR spectra are typically recorded at room temperature, the experimental chemical shifts represent a Boltzmann-weighted average over all significantly populated conformers. Therefore, a thorough conformational search followed by geometry optimization of each conformer is a necessary first step. github.io

Solvent Effects: The surrounding solvent can influence chemical shifts through electronic and geometric perturbations. These effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). github.io

Relativistic Effects: While less critical for H and C, these can be a factor for heavier atoms, though they are not a major concern for this compound.